7-chloro-4aH-1,5-naphthyridin-2-one
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Overview
Description
7-chloro-4aH-1,5-naphthyridin-2-one is a heterocyclic compound belonging to the naphthyridine family. . The structure of this compound consists of a naphthyridine core with a chlorine atom at the 7th position and a ketone group at the 2nd position.
Preparation Methods
The synthesis of 7-chloro-4aH-1,5-naphthyridin-2-one can be achieved through various synthetic routes. One common method involves the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine core . Another approach includes the condensation reaction of appropriate precursors at elevated temperatures, leading to the formation of the desired naphthyridine skeleton . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
7-chloro-4aH-1,5-naphthyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions to form complex molecular architectures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-chloro-4aH-1,5-naphthyridin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-chloro-4aH-1,5-naphthyridin-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, coordinating with metal ions to form complexes that exhibit biological activity . It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
7-chloro-4aH-1,5-naphthyridin-2-one can be compared with other naphthyridine derivatives, such as 1,8-naphthyridine and 1,6-naphthyridine. While all these compounds share a common naphthyridine core, their unique substituents and structural variations lead to different chemical and biological properties . For example, 1,8-naphthyridine derivatives are known for their antimicrobial activity, while 1,6-naphthyridine derivatives have shown potential as anticancer agents .
Properties
Molecular Formula |
C8H5ClN2O |
---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
7-chloro-4aH-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C8H5ClN2O/c9-5-3-7-6(10-4-5)1-2-8(12)11-7/h1-4,6H |
InChI Key |
RAYJISQUSYXQKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N=C2C1N=CC(=C2)Cl |
Origin of Product |
United States |
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